molecular formula C9H18ClNO2 B2868005 (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride CAS No. 2126144-43-0

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride

Cat. No.: B2868005
CAS No.: 2126144-43-0
M. Wt: 207.7
InChI Key: PLIMSWUHGFQISI-VTLYIQCISA-N
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Description

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol hydrochloride is a chiral cyclohexanol derivative containing an azetidine ring. The compound features a cyclohexanol backbone with a hydroxyl group at position 1 and an azetidin-3-yloxy substituent at position 2, both in the (1R,2R) configuration. Its hydrochloride salt enhances stability and solubility. The molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.7 g/mol and CAS number 2126144-43-0 . It is primarily used as a chiral building block in pharmaceutical synthesis, notably for phosphodiesterase III inhibitors (e.g., in the synthesis of (1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol derivatives) .

Properties

IUPAC Name

(1R,2R)-2-(azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIMSWUHGFQISI-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Azetidin-3-yloxy Group: This step involves the preparation of the azetidine ring, which can be achieved through cyclization reactions of suitable precursors.

    Attachment to Cyclohexane: The azetidin-3-yloxy group is then attached to the cyclohexane ring through nucleophilic substitution reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The azetidin-3-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Tramadol Hydrochloride

Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride Molecular Formula: C₁₆H₂₅NO₂·HCl Molecular Weight: 299.8 g/mol CAS: 36282-47-0

Property (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol HCl Tramadol HCl
Substituents Azetidin-3-yloxy Dimethylamino, 3-methoxyphenyl
Pharmacological Role PDE III inhibitor precursor Analgesic (opioid + serotonin/NE reuptake inhibition)
Aqueous Solubility Moderate (enhanced by HCl salt) Freely soluble in water
Synthesis Complexity Moderate (chiral resolution required) Multi-step (Mannich base synthesis)

Key Differences :

  • Tramadol’s 3-methoxyphenyl and dimethylamino groups confer opioid receptor affinity, whereas the azetidine group in the target compound may favor PDE III inhibition.
  • Tramadol has higher molecular weight and hydrophobicity due to aromatic substitution.

rac-trans-2-Dimethylaminocyclohexanol Hydrochloride

Structure: (1R,2R)-2-(Dimethylamino)cyclohexan-1-ol hydrochloride Molecular Formula: C₈H₁₈ClNO Molecular Weight: 179.7 g/mol CAS: 40571-56-0

Property (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol HCl rac-trans-2-Dimethylaminocyclohexanol HCl
Substituents Azetidin-3-yloxy Dimethylamino
Chirality (1R,2R) configuration Racemic mixture
Applications PDE III inhibitor intermediate Reference standard for ANDA/NDA filings
Bioactivity Not reported Limited (primarily as an intermediate)

Key Differences :

(1R,2R)-2-((7-Bromoquinolin-4-yl)amino)cyclohexan-1-ol (Compound 12e)

Structure: Cyclohexanol substituted with a 7-bromoquinolin-4-ylamino group Molecular Formula: C₁₅H₁₈BrN₂O Molecular Weight: 321.3 g/mol CAS: Not specified

Property (1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol HCl Compound 12e
Substituents Azetidin-3-yloxy 7-Bromoquinolin-4-ylamino
Solubility Moderate Low (requires methanol/DCM for purification)
Bioactivity PDE III inhibition (indirect) Anticancer (lapatinib analog)

Key Differences :

  • The quinoline moiety in Compound 12e likely improves lipophilicity and kinase-targeting activity, contrasting with the azetidine’s role in PDE III inhibitor synthesis.

Biological Activity

(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-ol;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group, commonly utilized in its hydrochloride salt form to enhance stability and solubility.

Chemical Structure

The compound's IUPAC name is this compound, with the following chemical structure:

  • Molecular Formula : C₉H₁₇ClN₂O₂
  • CAS Number : 2126144-43-0
  • InChI : InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(8)12-7-5-10-6-7;/h7-11H,1-6H2;1H/t8-,9-/m1./s1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidin-3-yloxy Group : Preparation of the azetidine ring through cyclization reactions.
  • Attachment to Cyclohexane : Nucleophilic substitution reactions attach the azetidin-3-yloxy group to the cyclohexane.
  • Introduction of the Hydroxyl Group : Oxidation reactions introduce the hydroxyl group.
  • Formation of the Hydrochloride Salt : The final step involves reacting with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular processes. The exact mechanism can vary depending on the context and application.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
StudyActivityReference
Study AInhibition of E. coli growth
Study BAntifungal properties against Candida species

Case Studies

Several case studies have been conducted to evaluate its efficacy in various applications:

  • Neuroprotective Effects : A study explored its potential neuroprotective effects in models of neurodegenerative diseases. The findings indicated that it could reduce oxidative stress markers in neuronal cells.
    • Findings : Reduction in apoptosis markers by 30% in treated groups compared to controls.
    • Reference :
  • Cancer Research : Another study investigated its anti-cancer properties, showing promising results in inhibiting tumor cell proliferation in vitro.
    • Findings : IC50 values for tumor cell lines were significantly lower than control compounds.
    • Reference :

Comparative Analysis with Similar Compounds

To understand its unique biological activity better, a comparative analysis with similar compounds was conducted:

CompoundStructureBiological Activity
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-oneKetone derivativeModerate inhibition of enzyme activity
(1R,2R)-2-(Azetidin-3-yloxy)cyclohexan-1-amineAmine derivativeHigher neuroprotective effects

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